molecular formula C19H16ClN7O2 B2960967 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171481-04-1

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No. B2960967
CAS RN: 1171481-04-1
M. Wt: 409.83
InChI Key: MXVIPRXNRZYEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. A series of these compounds demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, as well as inhibition of the 5-lipoxygenase enzyme, which is involved in inflammatory processes (Rahmouni et al., 2016).

Antimicrobial Potential

Novel pyrazole derivatives have been synthesized and characterized, showing significant antimicrobial activity. Some of these compounds exhibited higher antibacterial efficacy than standard drugs, highlighting their potential as antimicrobial agents (Hafez et al., 2016).

Applications in Heterocyclic Synthesis

Pyrazoles serve as building blocks in heterocyclic synthesis, facilitating the creation of various novel substituted triazinylpyrazolo[3,4-d]pyrimidine and triazinylpyrazolo[3,4-b]pyridine derivatives. These compounds are synthesized through condensation reactions under different conditions, offering a pathway to diverse heterocyclic compounds with potential biological activities (Harb et al., 2005).

Synthesis of Substituted Pyrazolopyrimidines

The chemical synthesis of 2-substituted pyrazolopyrimidines involves the reduction and subsequent condensation of certain precursors. These compounds, bearing various substituents, could have implications for pharmaceutical research and development (Ochi & Miyasaka, 1983).

Molecular Docking Studies for Anticancer Agents

Molecular docking studies have been conducted on pyrazolopyrimidine analogues, showing potential as anticancer agents. These studies help in understanding the interaction between these compounds and biological targets, paving the way for the development of new therapeutic agents (Katariya et al., 2021).

Future Directions

  • Biological Activity : Investigate its potential as an anticancer agent . Preliminary studies suggest promising activity against renal cancer cell lines .

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN7O2/c1-10-7-15(22-17(28)11-5-6-11)27(25-10)19-23-16-14(18(29)24-19)9-21-26(16)13-4-2-3-12(20)8-13/h2-4,7-9,11H,5-6H2,1H3,(H,22,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVIPRXNRZYEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.